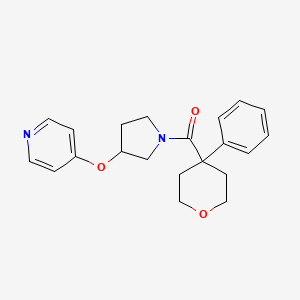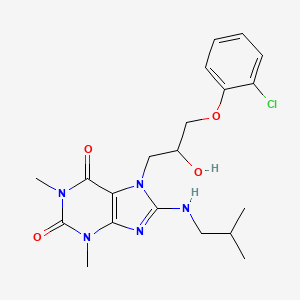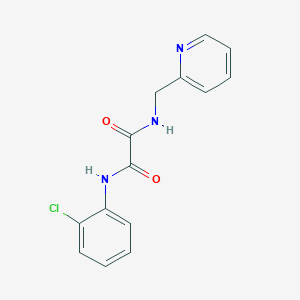
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and viral replication. This compound has been shown to target specific receptors and signaling pathways, which makes it a selective and effective therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have a positive effect on the immune system, which makes it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone in lab experiments include its high potency, selectivity, and specificity. However, the limitations include its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. These include:
- Further studies on the mechanism of action and the specific targets of this compound.
- Development of new derivatives and analogs of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone with improved pharmacological properties.
- Clinical trials to evaluate the safety and efficacy of this compound for the treatment of various diseases.
- Exploration of the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a promising compound with potential applications in the field of medicine. Its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carbaldehyde with 3-(pyridin-4-yloxy)pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.
Aplicaciones Científicas De Investigación
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(21(9-14-25-15-10-21)17-4-2-1-3-5-17)23-13-8-19(16-23)26-18-6-11-22-12-7-18/h1-7,11-12,19H,8-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJUXTQEEMVUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2452337.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)
![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)
![N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2452340.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2452344.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2452345.png)

![1-[(1,5-Dimethylpyrazol-4-yl)methyl]piperazine;dihydrochloride](/img/structure/B2452352.png)


